molecular formula C19H18FN3O3 B2764758 N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 941944-29-2

N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2764758
CAS RN: 941944-29-2
M. Wt: 355.369
InChI Key: ZECHDFQRJXCZJG-UHFFFAOYSA-N
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Description

Typically, compounds like this one belong to the class of organic compounds known as amides. They contain a carbonyl group (C=O) attached to a nitrogen atom. The presence of fluorophenyl and methoxyphenyl groups suggest that this compound might have interesting chemical properties due to the electron-withdrawing fluorine atoms and electron-donating methoxy groups .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of appropriate phenyl and pyrimidine derivatives. The exact method would depend on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These techniques can provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. The amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The fluorophenyl and methoxyphenyl groups might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure. For example, it’s likely to be a solid at room temperature, and its solubility in water might be low due to the presence of the fluorophenyl and methoxyphenyl groups .

Scientific Research Applications

Synthetic Pathways and Chemical Properties

Research often focuses on synthesizing novel compounds and exploring their chemical properties. For example, the study of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified as potent and selective Met kinase inhibitors illustrates the process of chemical synthesis aimed at discovering therapeutic agents (Schroeder et al., 2009). These findings suggest that research into N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide could similarly involve exploring its synthesis and evaluating its potential as a kinase inhibitor or for other therapeutic uses.

Antidiabetic and Cytotoxic Activity

The synthesis and in vitro screening of novel dihydropyrimidine derivatives for antidiabetic activity, as seen in compounds evaluated using the α-amylase inhibition assay, highlight the interest in dihydropyrimidines for potential therapeutic applications (Lalpara et al., 2021). This suggests that similar compounds, including the one , may be researched for their biological activities, including antidiabetic effects.

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. If it’s a drug, it might interact with specific proteins or enzymes in the body. The fluorine atom might enhance its ability to penetrate biological membranes .

Future Directions

The future research on this compound could involve studying its biological activity, developing more efficient synthesis methods, and investigating its potential applications in fields like medicine or materials science .

properties

IUPAC Name

N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-11-16(18(24)22-15-9-4-3-8-14(15)20)17(23-19(25)21-11)12-6-5-7-13(10-12)26-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECHDFQRJXCZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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